Kasugamycin is produced through the aerobic fermentation of Streptomyces kasugaensis. The fermentation process involves cultivating the microorganism in an aqueous carbohydrate solution enriched with nitrogenous nutrients. After fermentation, kasugamycin is isolated through several purification steps, ensuring a high-quality product suitable for agricultural use .
The synthesis of kasugamycin can be approached through various methods, including total synthesis and fermentation. The total synthesis involves complex organic reactions, typically requiring multiple steps to construct the molecule from simpler precursors.
One notable method involves a 15-step linear sequence starting from commercially available epoxides, yielding kasugamycin with an approximate yield of 12%. This process highlights advanced synthetic techniques such as sulfamate-tethered aza-Wacker cyclization and late-stage glycosylation .
The fermentation method remains the primary production route for kasugamycin. It involves:
Kasugamycin participates in various chemical reactions due to its functional groups, primarily involving nucleophilic attacks and acid-base interactions. The presence of amino and carboxyl groups allows it to engage in reactions typical of amino acids and related compounds.
In synthetic pathways, reactions may include:
Kasugamycin exerts its antibacterial effects primarily by inhibiting protein synthesis within bacterial cells. It binds to the ribosomal RNA component of the ribosome, disrupting the translation process necessary for bacterial growth and replication.
Research indicates that kasugamycin effectively targets specific bacterial strains responsible for crop diseases, thereby reducing infection rates and improving yield .
Kasugamycin is primarily used as an agricultural fungicide and bactericide. Its applications include:
The kasugamycin biosynthetic gene cluster (KBG) spans ~25 kb and encompasses ~20 open reading frames (ORFs) responsible for precursor synthesis, modification, transport, and regulatory functions [1] [4]. Core genes include:
Heterologous expression studies confirm the cluster's self-sufficiency. When the native KBG cluster (with its promoter replaced by the constitutive rpsJ promoter from S. avermitilis) was introduced into Streptomyces lividans, kasugamycin yields matched those of wild-type S. kasugaensis [1]. Further optimization involved inserting an exogenous ino1 gene (encoding myo-inositol-1-phosphate synthase) into the cluster, enhancing intracellular myo-inositol levels and boosting titers in Rhodococcus erythropolis by 30–40% [1]. This highlights precursor accessibility as a key bottleneck.
Enzymatically, kasugamycin assembly involves:
Table 2: Key Genes in the Kasugamycin Biosynthetic Cluster
Gene | Function | Impact on Yield if Overexpressed |
---|---|---|
kasT | Transcriptional activator | 2–3 fold increase |
kasJ | Oxidoreductase for amination | Essential for kasugamine formation |
ino1 | myo-Inositol-1-phosphate synthase (heterologous) | 30–40% increase in R. erythropolis |
Strain engineering and physicochemical parameter modulation significantly enhance kasugamycin productivity. Critical fermentation parameters include:
Carbon source optimization reveals trade-offs: Glucose supports rapid biomass accumulation but can cause catabolite repression. Starch, metabolized slower, extends production phase duration and increases final titers by 15% [1]. Nitrogen limitation triggers kasugamycin biosynthesis; fed-batch addition of NH₄Cl sustains growth while avoiding repression [1].
Non-conventional hosts like Rhodococcus erythropolis L-88 offer advantages. Its spherical morphology in liquid culture improves oxygen transfer efficiency, and its robust metabolism supports high KBG expression under the rpsJ promoter [1]. With the ino1-augmented cassette III, R. erythropolis achieves titers of ~1.8 g/L—comparable to industrial S. kasugaensis strains [1].
Table 3: Fermentation Optimization Parameters and Outcomes
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 28–30°C | 20% decrease if >32°C |
pH | 6.8–7.2 | 35% reduction at pH <6.5 |
Dissolved Oxygen | ≥30% saturation | 50% decline at 10% saturation |
myo-Inositol feed | 0.5 g/L (bolus) | 40% increase in R. erythropolis |
Carbon Source | Starch (vs. glucose) | 15% improvement |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7